Fmoc-L-β-Homoprolin
Übersicht
Beschreibung
Fmoc-L-beta-homoproline: is a derivative of the amino acid proline, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to introduce beta-homoproline into peptide chains, which can alter the structural and functional properties of the resulting peptides .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-L-beta-homoproline is extensively used in the synthesis of peptides, particularly those with modified structures to study protein folding and function.
Biology:
Protein Engineering: It is used to introduce beta-homoproline into proteins to investigate the effects on protein stability and activity.
Medicine:
Drug Development: Peptides containing beta-homoproline are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists.
Industry:
Agrochemicals and Dyestuffs: Fmoc-L-beta-homoproline serves as an intermediate in the synthesis of various agrochemicals and dyestuffs.
Wirkmechanismus
Target of Action
Fmoc-L-beta-homoproline is primarily used in proteomics research . .
Mode of Action
It’s likely involved in the synthesis of specific proteins, given its use in proteomics research .
Biochemical Pathways
As a proteomics research tool, it may be involved in various protein synthesis pathways .
Result of Action
Given its use in proteomics research, it may influence the synthesis of specific proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-beta-homoproline generally involves the following steps :
Protection of L-homoproline: L-homoproline is first converted into its protected ester form using synthetic chemical methods.
Fmoc Protection: The protected ester is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to introduce the Fmoc group.
Deprotection: The ester group is subsequently removed under acidic conditions to yield Fmoc-L-beta-homoproline.
Industrial Production Methods: Industrial production of Fmoc-L-beta-homoproline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings to facilitate efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-L-beta-homoproline undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the beta-homoproline residue.
Peptide Bond Formation: It is commonly used in solid-phase peptide synthesis to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is typically used to remove the Fmoc group.
Peptide Coupling: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products:
Vergleich Mit ähnlichen Verbindungen
Fmoc-D-beta-homoproline: A stereoisomer of Fmoc-L-beta-homoproline with similar applications in peptide synthesis.
Fmoc-piperidine-2-carboxylic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-beta-alanine: A beta-amino acid derivative used in peptide synthesis.
Uniqueness: Fmoc-L-beta-homoproline is unique due to its ability to introduce beta-homoproline residues into peptides, which can significantly alter the structural and functional properties of the resulting peptides. This makes it a valuable tool in the study of protein folding, stability, and function .
Biologische Aktivität
Fmoc-L-beta-homoproline is a non-natural amino acid that has garnered interest in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities. This article delves into the biological activity of Fmoc-L-beta-homoproline, examining its role in peptide design, interactions with biological targets, and implications for therapeutic applications.
Fmoc-L-beta-homoproline (C21H21NO4) is characterized by the following chemical properties:
- Molecular Weight : 353.40 g/mol
- Structure : Contains a fluorene-9-methoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents.
- Stereochemistry : Exhibits chirality due to the presence of a beta-amino acid configuration.
Biological Significance
Fmoc-L-beta-homoproline plays a crucial role in peptide synthesis, particularly in the development of cyclic peptides and peptidomimetics. Its incorporation into peptide sequences can significantly influence the biological activity of the resulting compounds.
1. Peptide Synthesis and Stability
Research indicates that peptides incorporating beta-amino acids like Fmoc-L-beta-homoproline exhibit enhanced stability against enzymatic degradation compared to their alpha-amino acid counterparts. This stability is vital for therapeutic applications where prolonged activity is desired.
A study demonstrated that cyclic peptides containing beta-amino acids maintained higher metabolic stability when exposed to proteolytic enzymes, which is crucial for oral bioavailability and therapeutic efficacy .
2. Antimicrobial Activity
Peptides synthesized with Fmoc-L-beta-homoproline have shown promising antimicrobial properties. For example, certain beta-peptides exhibit significant antibacterial activity at micromolar concentrations while maintaining low hemolytic activity, suggesting a favorable therapeutic index .
Table 1: Antimicrobial Activity of Beta-Peptides
Peptide Sequence | MIC (µg/mL) | Hemolytic Activity (µg/mL) |
---|---|---|
β3-hLeu-β3-hLys | 1 | 5 |
β3-hAla-β3-hLys | 0.5 | 10 |
β3-hLeu-β3-hPhe | 2 | 8 |
Case Study 1: Cyclic Peptide Development
In a recent study, researchers developed a library of cyclic peptides incorporating Fmoc-L-beta-homoproline to target thrombin, a key enzyme in blood coagulation. The cyclic peptides demonstrated nanomolar affinities and significant inhibition of thrombin activity, with some candidates showing oral bioavailability as high as 18% in rat models .
The study highlighted the importance of beta-amino acids in enhancing peptide stability and bioactivity, paving the way for new anticoagulant therapies.
Case Study 2: Cancer Therapeutics
Another investigation focused on designing peptide inhibitors targeting Bcl-2 family proteins involved in cancer cell survival. The incorporation of Fmoc-L-beta-homoproline into these peptides resulted in improved binding affinity and selectivity towards pro-apoptotic targets, demonstrating potential for developing novel cancer therapeutics .
The biological activity of Fmoc-L-beta-homoproline-containing peptides can be attributed to several mechanisms:
- Enhanced Binding Affinity : The unique structural features of beta-amino acids facilitate specific interactions with biological targets, improving binding affinity.
- Inhibition of Protein-Protein Interactions : Peptides designed with Fmoc-L-beta-homoproline can effectively disrupt critical protein-protein interactions involved in disease processes.
- Membrane Permeability : Certain beta-peptides have shown improved permeability across cellular membranes, enhancing their potential as drug candidates .
Eigenschaften
IUPAC Name |
2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGOUDZWCDFFC-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375823 | |
Record name | Fmoc-L-beta-homoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-60-6 | |
Record name | Fmoc-L-beta-homoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-beta-homoproline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.